molecular formula C14H13FN2O3 B2466288 Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate CAS No. 1385617-70-8

Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate

Cat. No. B2466288
CAS RN: 1385617-70-8
M. Wt: 276.267
InChI Key: BLMXJMRVXLMGQG-UHFFFAOYSA-N
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Description

“Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate” is a chemical compound with the empirical formula C11H8FNO2 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 205.19 . The SMILES string representation of the molecule is N#CC (C (OC)=O)=CC1=CC (F)=CC=C1 . The InChI key is XNBTUEPNFFWRHE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate” is a solid substance . Unfortunately, the available resources do not provide further information on its physical and chemical properties.

Scientific Research Applications

Fluorinated Small Molecules in Crystallography

Research on monofluorinated small molecules, such as ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, elucidates the structural implications of fluorination. These studies have shown how fluorinated groups influence molecular conformation and hydrogen bonding within crystals, potentially informing the design of new materials or drugs (Burns & Hagaman, 1993).

Synthetic Pathways to Heterocyclic Systems

The synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog demonstrates the utility of fluorinated compounds in generating polyfunctional heterocyclic systems. These systems serve as building blocks for a wide array of potential pharmaceuticals and organic materials, highlighting the versatility of such fluorinated compounds in synthesis (Pizzioli et al., 1998).

Organotin(IV) Complexes in Anticancer Research

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and studied for their in vitro cytotoxicity against various human tumor cell lines. This research indicates the potential of fluorinated compounds in developing new anticancer drugs, as the structural characteristics of these complexes could influence their biological activity (Basu Baul et al., 2009).

Advanced Reagents for Organic Synthesis

The application of OxymaPure/DIC in synthesizing α-ketoamide derivatives showcases the role of fluorinated intermediates in enhancing the efficiency of organic syntheses. These derivatives have potential applications in drug development and other areas of chemical research, underlining the importance of fluorinated compounds in modern synthetic chemistry (El‐Faham et al., 2013).

Fluorinated Alkenes in Anesthesia and Toxicology

Studies on the biotransformation of cysteine S-conjugates of fluorinated alkenes, such as compound A from sevoflurane degradation, highlight the toxicological significance of fluorinated compounds. Understanding these processes is crucial for assessing the safety of fluorinated anesthetic by-products (Iyer & Anders, 1996).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It belongs to storage class code 11, which stands for Combustible Solids . The WGK (Water Hazard Class) of this compound is 3 . The flash point is not applicable .

properties

IUPAC Name

methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-6,9H,8,10H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXJMRVXLMGQG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C=CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN(CC#N)C(=O)/C=C/C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[N-(cyanomethyl)-3-(3-fluorophenyl)prop-2-enamido]acetate

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